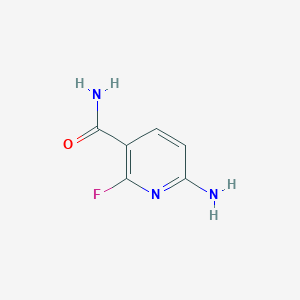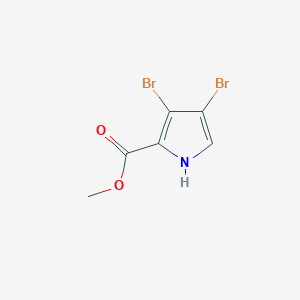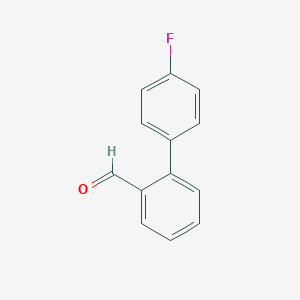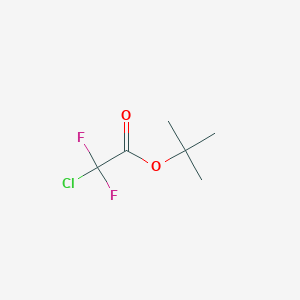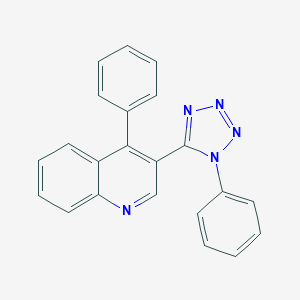
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline and tetrazole ring in its structure. This compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Furthermore, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- has several advantages and limitations for lab experiments. One advantage is its potential as a photosensitizer in photodynamic therapy, which can be used to treat various diseases, including cancer. Another advantage is its potential as an anti-inflammatory agent, which can be used to reduce inflammation in various diseases. However, one limitation is its potential toxicity, which needs to be carefully considered when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)-. One direction is the further study of its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is the study of its potential as an anti-inflammatory agent in various diseases, including arthritis and inflammatory bowel disease. Additionally, further studies can be conducted to investigate its potential as an antimicrobial agent against drug-resistant microorganisms. Finally, more research is needed to explore its potential as a photosensitizer in photodynamic therapy.
Conclusion:
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is a heterocyclic compound that has potential applications in various fields of scientific research. It can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Although further research is needed, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and inhibiting the growth of various microorganisms.
Métodos De Síntesis
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-phenylquinoline-3-carboxylic acid with sodium azide and triphenylphosphine in DMF at 100°C. The resulting product is purified using column chromatography. Another method involves the reaction of 4-phenylquinoline-3-carboxaldehyde with phenylhydrazine and sodium azide in ethanol. The product is then purified using recrystallization.
Aplicaciones Científicas De Investigación
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, it has been studied for its antimicrobial properties and has shown activity against various microorganisms, including bacteria and fungi. Furthermore, it has been studied for its potential as a photosensitizer in photodynamic therapy.
Propiedades
| 161464-70-6 | |
Fórmula molecular |
C22H15N5 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
4-phenyl-3-(1-phenyltetrazol-5-yl)quinoline |
InChI |
InChI=1S/C22H15N5/c1-3-9-16(10-4-1)21-18-13-7-8-14-20(18)23-15-19(21)22-24-25-26-27(22)17-11-5-2-6-12-17/h1-15H |
Clave InChI |
KVXXQLBODLNMBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5 |
Sinónimos |
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)
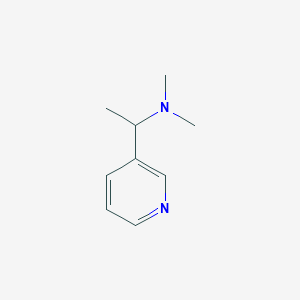



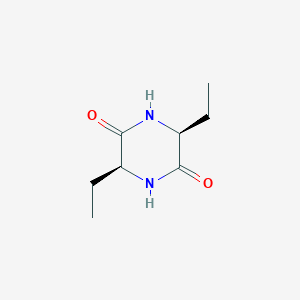


![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
